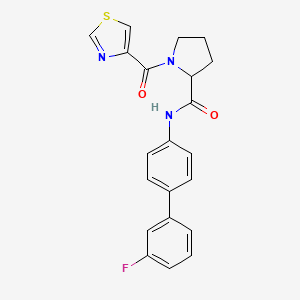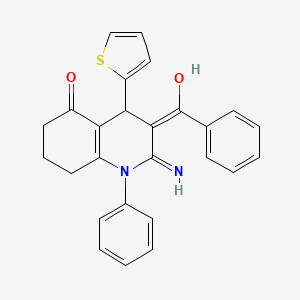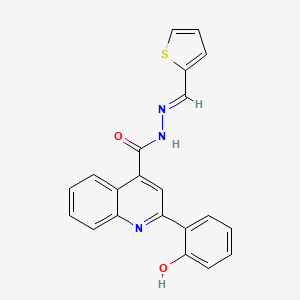![molecular formula C23H28N2O3 B6059684 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6059684.png)
1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane, also known as MPDPV, is a psychoactive substance that belongs to the class of synthetic cathinones. It is a designer drug that is chemically similar to other cathinones such as MDPV and alpha-PVP. MPDPV is known for its stimulant and euphoric effects, and it has been linked to several cases of drug abuse and addiction. However,
作用機序
The mechanism of action of 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane involves its interaction with the dopamine and serotonin transporters in the brain. By inhibiting the reuptake of dopamine and serotonin, 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane increases the levels of these neurotransmitters in the brain, which leads to its stimulant and euphoric effects. 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane has also been shown to have an affinity for the norepinephrine transporter, which may contribute to its sympathomimetic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane include increased heart rate, blood pressure, and body temperature. It also causes the release of dopamine, serotonin, and norepinephrine in the brain, which leads to its stimulant and euphoric effects. 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane has been shown to have a high potential for abuse and addiction, and it has been associated with several adverse effects such as seizures, psychosis, and cardiovascular complications.
実験室実験の利点と制限
1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane has several advantages for lab experiments, including its potent dopamine reuptake inhibition and its affinity for the serotonin and norepinephrine transporters. It can be used to study the effects of dopamine and serotonin on the brain and to investigate the mechanisms of drug addiction and abuse. However, the use of 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane in lab experiments is limited by its potential for abuse and addiction, as well as its adverse effects on the cardiovascular system and other organs.
将来の方向性
There are several future directions for research on 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane, including the development of new analogs and derivatives that may have different pharmacological properties and fewer adverse effects. Additionally, research can be conducted to investigate the long-term effects of 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane on the brain and body, as well as its potential as a therapeutic agent for certain disorders such as depression and attention deficit hyperactivity disorder (ADHD). Finally, research can be conducted to develop new methods for the detection and identification of 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane in biological samples, which may be useful for forensic and toxicological purposes.
合成法
The synthesis of 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane involves a multi-step process that starts with the reaction of 4-methoxyphenylacetone with phenylpropanolamine to form the intermediate 4-methoxyphenyl-2-propanone. This intermediate is then reacted with acetic anhydride and sodium acetate to form the final product, 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane. The synthesis of 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane is complex and requires specialized knowledge and equipment.
科学的研究の応用
1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane has been used in scientific research to study its mechanism of action and its effects on the brain and body. It has been shown to act as a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This effect is similar to other stimulants such as cocaine and amphetamines. 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane has also been shown to have an affinity for the serotonin transporter, which may contribute to its psychoactive effects.
特性
IUPAC Name |
1-(4-acetyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-18(26)24-13-6-14-25(16-15-24)23(27)17-22(19-7-4-3-5-8-19)20-9-11-21(28-2)12-10-20/h3-5,7-12,22H,6,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMOBDFRQMMQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide](/img/structure/B6059601.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059604.png)
![1-(1,4-dithiepan-6-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6059610.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6059627.png)
![6-{[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-methyl-2-heptanol](/img/structure/B6059631.png)
![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)methyl]phenyl}acetamide](/img/structure/B6059636.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6059642.png)
![(3R*,4R*)-1-(cyclohexylcarbonyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6059645.png)



![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6059689.png)
methyl]amino}-6-hydroxy-4-pyrimidinyl)acetate](/img/structure/B6059696.png)
![2-[4-(2-fluoro-4-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059704.png)